molecular formula C11H15N5O3S B2792546 1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide CAS No. 1797090-93-7

1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide

Cat. No.: B2792546
CAS No.: 1797090-93-7
M. Wt: 297.33
InChI Key: FQBBIXJLSNWGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a methyl-substituted imidazole core linked via a sulfonamide bridge to a pyrazole moiety bearing an oxolane (tetrahydrofuran) substituent. The oxolane group may enhance solubility and metabolic stability compared to purely aromatic systems . A key synthetic precursor, 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1339213-79-4), is critical for introducing the sulfonamide functionality .

Properties

IUPAC Name

1-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-15-6-11(12-8-15)20(17,18)14-9-4-13-16(5-9)10-2-3-19-7-10/h4-6,8,10,14H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBIXJLSNWGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as a 1,3-dicarbonyl compound, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced via nucleophilic substitution or cyclization reactions involving appropriate starting materials.

    Formation of the imidazole ring: The imidazole ring can be synthesized through condensation reactions involving suitable precursors.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group.

    Reduction: Reduction reactions can occur at the nitrogen atoms of the pyrazole and imidazole rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly for antimicrobial or anticancer therapies.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide is not well-documented. based on its structural features, it may interact with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, which could be a potential mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural and molecular distinctions between the target compound and analogous sulfonamide derivatives:

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Functional Impact
Target Compound C₁₄H₁₉N₅O₃S 369.41 (calculated) Oxolane-pyrazole, methyl-imidazole Enhanced solubility, metabolic stability
1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide (2034290-36-1) C₁₇H₃₀N₄O₃S 370.51 Piperidine-4-ylmethyl, isopropyl-imidazole Increased lipophilicity, potential basicity
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (1005629-66-2) C₁₅H₁₆ClN₅O₃S 381.80 Chlorophenoxy-methyl, ethyl-pyrazole Electron-withdrawing effects, reduced solubility
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) C₂₀H₂₁F₃N₆O 392.20 Trifluoromethyl-pyridinyl, pyrrole-carboxamide Enhanced binding affinity, metabolic resistance

Functional and Pharmacological Insights

  • Solubility and Bioavailability: The oxolane group in the target compound and CAS 2034290-36-1 likely improves aqueous solubility compared to the chlorophenoxy substituent in CAS 1005629-66-2, which may hinder dissolution due to hydrophobicity .
  • Synthetic Accessibility : The target compound’s synthesis relies on sulfonyl chloride precursors (e.g., CAS 1339213-79-4), whereas Compound 41 employs carboxamide coupling, reflecting divergent synthetic strategies .

Research Findings and Implications

  • Metabolic Stability: Oxolane-containing derivatives (target compound, CAS 2034290-36-1) may exhibit prolonged half-lives due to resistance to oxidative metabolism compared to chlorophenoxy analogs .
  • Receptor Binding : The trifluoromethylpyridine motif in Compound 41 demonstrates higher affinity for kinase targets, suggesting that electron-deficient aromatic systems enhance target engagement .

Biological Activity

1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15N5O3S\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including compounds similar to this compound. These compounds have been shown to inhibit cancer cell proliferation by interfering with key cellular processes such as DNA replication and repair. For instance, derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines (e.g., HeLa and MDA-MB-231) through the activation of apoptotic pathways .

Case Study: Apoptosis Induction
A study evaluated the effects of imidazole derivatives on HeLa cells, revealing that certain concentrations led to significant apoptosis, with mechanisms involving caspase activation. The results indicated that concentrations above 100 µM resulted in over 70% cell death after 48 hours of treatment.

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The compound's structure may enhance its ability to target bacterial enzymes, leading to effective inhibition of bacterial growth. In one study, imidazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could be effective against a range of pathogens .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
1-methyl-N-[...]S. aureus & E. coliTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to inhibit enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases (e.g., G2/M phase), preventing cell division.

Q & A

Basic: What are the recommended methodologies for synthesizing 1-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-imidazole-4-sulfonamide?

Answer:
Synthesis typically involves multi-step routes, including:

  • Step 1: Preparation of the pyrazole core via cyclization of hydrazine derivatives with diketones or enol ethers (e.g., 1-(oxolan-3-yl)-1H-pyrazol-4-amine synthesis ).
  • Step 2: Sulfonamide coupling using sulfonyl chlorides. For example, reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with the pre-synthesized pyrazole-4-amine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Purification via column chromatography or recrystallization. Monitor reaction progress using HPLC or TLC .

Key Considerations:

  • Protect reactive groups (e.g., amines) during intermediate steps.
  • Optimize solvent choice (e.g., DMF for polar intermediates) and reaction temperatures to avoid side reactions .

Advanced: How can structural contradictions in X-ray crystallography data for this compound be resolved?

Answer:
Contradictions often arise from disordered solvent molecules or flexible substituents (e.g., the oxolane ring). Mitigation strategies include:

  • Refinement: Use SHELXL for high-resolution data, applying restraints for bond lengths/angles in disordered regions .
  • Validation: Cross-reference with NMR data (e.g., 1^1H/13^{13}C NMR) to confirm proton environments and connectivity .
  • Complementary Techniques: Pair X-ray data with computational modeling (DFT) to validate torsional angles of the oxolane group .

Example: A study resolved conflicting bond angles in a related imidazole-sulfonamide by refining hydrogen atom positions using neutron diffraction .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify protons on the imidazole (δ ~7.5–8.5 ppm) and pyrazole (δ ~6.5–7.5 ppm) rings, with splitting patterns confirming substitution .
    • 13^{13}C NMR: Assign carbonyl (C=O) and sulfonamide (SO₂) carbons (δ ~160–170 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ for [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy: Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3400 cm⁻¹) .

Advanced: How do variations in assay conditions affect reported biological activity data for this compound?

Answer:
Discrepancies in IC₅₀ values or binding affinities often stem from:

  • Solubility: Use DMSO stock solutions ≤0.1% to avoid precipitation in aqueous buffers .
  • pH Sensitivity: The sulfonamide group’s ionization state (pKa ~10–12) impacts binding to targets like kinases or enzymes. Buffer at physiological pH (7.4) for consistency .
  • Assay Type: Compare SPR (surface plasmon resonance) for direct binding vs. enzymatic assays for functional inhibition. A study on a related kinase inhibitor showed 10-fold differences between SPR and cell-based assays .

Recommendation: Validate activity across multiple assay formats and include positive controls (e.g., staurosporine for kinase inhibition) .

Basic: What computational tools are suitable for modeling interactions between this compound and biological targets?

Answer:

  • Docking: Use AutoDock Vina or Glide to predict binding poses in enzyme active sites (e.g., sulfonamide interaction with ATP-binding pockets) .
  • Molecular Dynamics (MD): Simulate flexibility of the oxolane ring using GROMACS or AMBER. A 100-ns MD run revealed stable hydrogen bonding between the sulfonamide and His159 in a kinase target .
  • QSAR: Build models using descriptors like logP and polar surface area to correlate structure with antibacterial or kinase-inhibitory activity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Answer:

  • Substituent Modification:
    • Replace the oxolane ring with piperidine (increased lipophilicity) or tetrahydropyran (improved metabolic stability) .
    • Vary sulfonamide substituents (e.g., methyl vs. trifluoromethyl) to alter target affinity .
  • Biological Testing: Profile against panels of related targets (e.g., kinase families) to identify off-target effects. A study on a pyrazole-sulfonamide derivative showed 100x selectivity for TrkA over TrkB .
  • Crystallography: Co-crystallize analogs with targets to identify critical binding interactions (e.g., hydrogen bonds with Asp831 in kinases) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of fine powders .
  • Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can metabolic stability challenges be addressed during preclinical development?

Answer:

  • Metabolite Identification: Use LC-MS/MS to detect oxidation products (e.g., hydroxylation of the oxolane ring) .
  • Structural Stabilization: Introduce fluorine atoms at metabolically labile positions (e.g., C-2 of imidazole) .
  • Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

Basic: What are the key structural analogs of this compound, and how do their properties differ?

Answer:

CompoundStructural FeatureKey Property
1-Methyl-1H-imidazole-4-sulfonamideNo oxolane substituentLower lipophilicity (logP ~0.5)
NefextinibPiperidine-pyrazole coreTyrosine kinase inhibition (IC₅₀ = 12 nM)
CrizotinibDichloro-fluorophenyl groupAnticancer activity via ALK inhibition

Advanced: What strategies resolve discrepancies between computational binding predictions and experimental activity data?

Answer:

  • Force Field Adjustment: Modify partial charges in docking software to account for sulfonamide resonance .
  • Solvent Effects: Include explicit water molecules in MD simulations to model hydrogen-bonding networks .
  • Experimental Validation: Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics and refine computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.